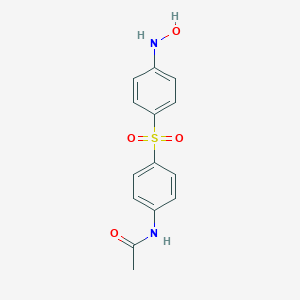
Monoacetyldapsone hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoacetyldapsone hydroxylamine, also known as MADH, is a chemical compound that has been extensively studied for its potential use in treating various diseases and disorders. This compound is a derivative of dapsone, which is a well-known drug used to treat leprosy and other skin conditions. In recent years, MADH has gained attention for its potential use in cancer treatment, as well as for its ability to modulate the immune system.
Wirkmechanismus
The mechanism of action of Monoacetyldapsone hydroxylamine is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, ultimately leading to cell death. Monoacetyldapsone hydroxylamine may also modulate the expression of certain genes involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
Monoacetyldapsone hydroxylamine has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, Monoacetyldapsone hydroxylamine has been shown to modulate the immune system by increasing the production of certain cytokines and chemokines. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Monoacetyldapsone hydroxylamine is that it is relatively easy to synthesize in the laboratory. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, Monoacetyldapsone hydroxylamine can be toxic in high concentrations, and care must be taken when handling it.
Zukünftige Richtungen
There are a number of potential future directions for research on Monoacetyldapsone hydroxylamine. One area of interest is the use of Monoacetyldapsone hydroxylamine in combination with other drugs to enhance its efficacy. Another area of interest is the development of Monoacetyldapsone hydroxylamine derivatives with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of Monoacetyldapsone hydroxylamine and its potential uses in treating other diseases and disorders.
In conclusion, Monoacetyldapsone hydroxylamine is a promising compound with potential applications in cancer treatment and immune modulation. Further research is needed to fully understand its mechanism of action and potential uses in other areas of medicine.
Synthesemethoden
Monoacetyldapsone hydroxylamine can be synthesized by reacting dapsone with hydroxylamine in the presence of a catalyst, such as sodium acetate. The reaction yields Monoacetyldapsone hydroxylamine as a white crystalline solid, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Monoacetyldapsone hydroxylamine has been studied extensively for its potential use in cancer treatment. Research has shown that Monoacetyldapsone hydroxylamine can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for use in chemotherapy, as it can selectively target cancer cells while leaving healthy cells unharmed.
Eigenschaften
CAS-Nummer |
32604-86-7 |
|---|---|
Produktname |
Monoacetyldapsone hydroxylamine |
Molekularformel |
C14H14N2O4S |
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-2-6-13(7-3-11)21(19,20)14-8-4-12(16-18)5-9-14/h2-9,16,18H,1H3,(H,15,17) |
InChI-Schlüssel |
YUWDJHZQRAHBBW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |
Andere CAS-Nummern |
32604-86-7 |
Synonyme |
N-[4-[[4-(Hydroxyamino)phenyl]sulfonyl]phenyl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



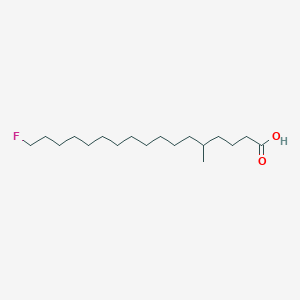
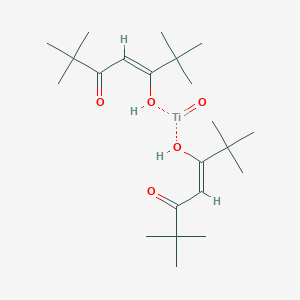
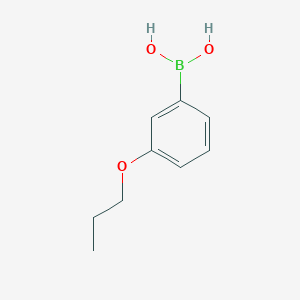
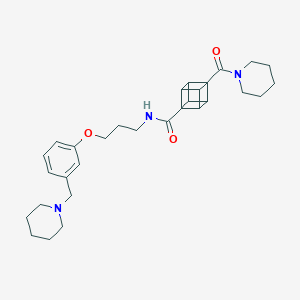
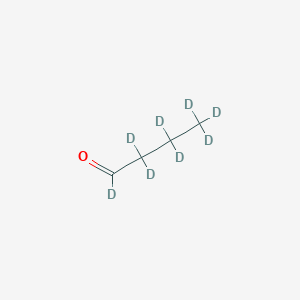
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
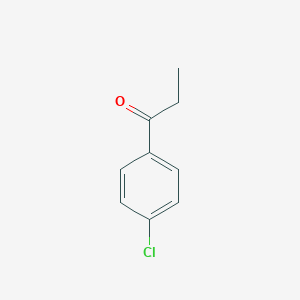
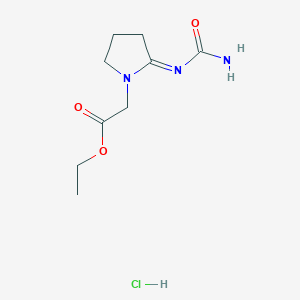
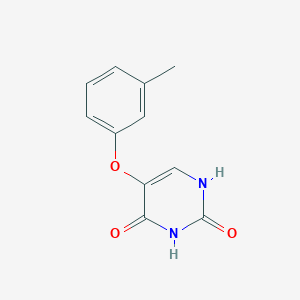
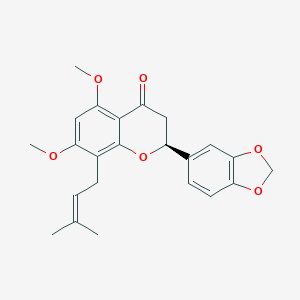
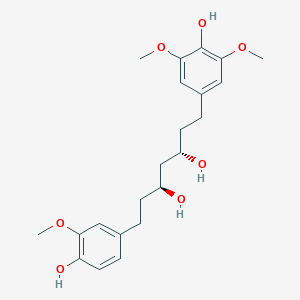
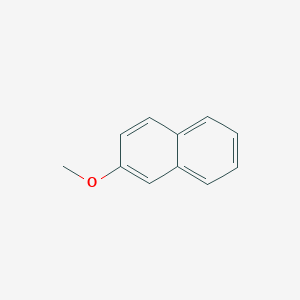

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)